Encainida

Descripción general

Descripción

La encainida es un agente antiarrítmico de clase Ic que se utiliza principalmente para el manejo de latidos cardíacos irregulares, como la fibrilación auricular, el aleteo auricular, la taquicardia ventricular y la fibrilación ventricular . Funciona como un bloqueador de los canales de sodio dependientes de voltaje, lo que ayuda a estabilizar la membrana neuronal al inhibir los flujos iónicos necesarios para la iniciación y conducción de los impulsos . Debido a sus efectos adversos proarrítmicos, ya no se usa ampliamente .

Aplicaciones Científicas De Investigación

La encainida ha sido estudiada extensamente por sus propiedades antiarrítmicas. Es particularmente eficaz en pacientes con complejos ventriculares prematuros excesivos y menos en pacientes con taquicardia ventricular sostenida . Se ha demostrado que la this compound y sus metabolitos tienen poca actividad inotrópica negativa y farmacología auxiliar, lo que la hace bien tolerada con efectos secundarios principalmente asociados con su actividad anestésica local, como visión borrosa y mareos . Además, la this compound se ha utilizado en el tratamiento de arritmias supraventriculares, incluida la fibrilación auricular y la taquicardia auricular ectópica .

Mecanismo De Acción

La encainida ejerce sus efectos bloqueando los canales de sodio en las fibras de Purkinje y el miocardio, lo que ralentiza la conducción, reduce la respuesta de la membrana e inhibe la automaticidad . Al unirse a los canales de sodio dependientes de voltaje, la this compound estabiliza la membrana neuronal e inhibe los flujos iónicos necesarios para la iniciación y conducción de los impulsos . Esto da como resultado una disminución de la excitabilidad ventricular y un aumento del umbral de estimulación del ventrículo durante la diástole .

Análisis Bioquímico

Biochemical Properties

Encainide is a sodium channel blocker, binding to voltage-gated sodium channels . It stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses . Encainide decreases excitability, conduction velocity, and automaticity as a result of slowed atrial, atrioventricular (AV) nodal, His-Purkinje, and intraventricular conduction .

Cellular Effects

Encainide exerts its effects on various types of cells, primarily those involved in cardiac function. It depresses ventricular excitability and increases the stimulation threshold of the ventricle during diastole . This results in a decrease in the frequency of premature ventricular complexes (PVCs) and the elimination of nonsustained ventricular tachycardia (VT) .

Molecular Mechanism

The molecular mechanism of Encainide involves its binding to voltage-gated sodium channels, inhibiting the ionic fluxes required for the initiation and conduction of impulses . This results in a decrease in excitability, conduction velocity, and automaticity, particularly affecting the His-Purkinje system .

Temporal Effects in Laboratory Settings

In laboratory settings, Encainide has shown to be effective in reducing ventricular ectopy and has been found to be more effective and to have fewer side effects than quinidine . The effectiveness of Encainide in preventing dysrhythmias during programmed electrical stimulation is low .

Dosage Effects in Animal Models

In animal models, single intravenous doses of Encainide have been shown to prolong His-Purkinje conduction time (HV interval) and intraventricular conduction time (QRS duration), but not refractoriness . The effects of Encainide vary with different dosages, and it has been found to be approximately 7 to 11 times more potent, on a milligram basis, than quinidine .

Metabolic Pathways

Encainide undergoes extensive metabolism in the liver, converting to two active metabolites, O-demethylencainide (ODE) and 3-methoxy-O-demethylencainide (MODE) . These metabolites are more active than the parent compound in blocking sodium channels .

Transport and Distribution

Encainide is transported and distributed within cells and tissues primarily through the bloodstream. After administration, it is excreted in approximately equal amounts in the urine and feces .

Subcellular Localization

The subcellular localization of Encainide is primarily at the cellular membrane where it binds to voltage-gated sodium channels . This binding inhibits the ionic fluxes required for the initiation and conduction of impulses, thereby influencing the function of the cell .

Métodos De Preparación

La encainida se puede sintetizar mediante varios métodos. Un método implica la acilación del antranilato de metilo con cloruro de 4-anisoilo en presencia de hidróxido de sodio en cloruro de metileno, lo que produce N-(p-anisoil) antranilato de metilo. Este intermedio se condensa luego con 2-picolina utilizando n-butil litio en tetrahidrofurano, lo que da como resultado 2-(2-piridil acetil) -p-anisanilida. Finalmente, este compuesto se reduce con hidrógeno sobre platino en carbono, seguido de tratamiento con formaldehído y una reducción adicional con hidrógeno sobre platino en carbono .

Análisis De Reacciones Químicas

La encainida sufre varios tipos de reacciones químicas, que incluyen:

O-desmetilación: El grupo éter metílico aromático se desmetila.

N-desmetilación: El nitrógeno piperidílico se somete a desmetilación.

Oxidación: La oxidación ocurre en el carbono α al nitrógeno piperidílico.

Formación de derivados de catecol metilados: Esto implica la formación de derivados de catecol mediante metilación.

Los reactivos comunes utilizados en estas reacciones incluyen hidrógeno, platino en carbono y formaldehído. Los principales productos formados a partir de estas reacciones incluyen O-desmetilo this compound, 3-metoxi-O-desmetilo this compound y N, O-di-desmetilo this compound .

Comparación Con Compuestos Similares

La encainida se compara a menudo con otros agentes antiarrítmicos de clase Ic como la flecainida, la tocainida, la mexiletina y la amiodarona . Si bien todos estos agentes son efectivos en el tratamiento de arritmias ventriculares, la this compound y la flecainida son superiores a la quinidina para el control de las palpitaciones ventriculares ectópicas . La this compound es única en que tiene una incidencia relativamente alta de efectos proarrítmicos, lo que ha limitado su uso terapéutico . Compuestos similares incluyen:

Flecainida: Otro agente antiarrítmico de clase Ic con propiedades similares.

Tocainida: Un agente antiarrítmico de clase Ib similar a la lidocaína.

Mexiletina: Otro agente antiarrítmico de clase Ib.

Amiodarona: Un agente antiarrítmico de clase III con aplicaciones más amplias pero mayor toxicidad.

La singularidad de la this compound radica en sus efectos electrofisiológicos específicos y su metabolismo a metabolitos activos que contribuyen a su eficacia antiarrítmica .

Propiedades

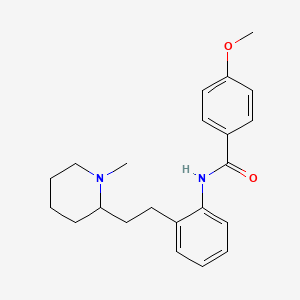

IUPAC Name |

4-methoxy-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-24-16-6-5-8-19(24)13-10-17-7-3-4-9-21(17)23-22(25)18-11-14-20(26-2)15-12-18/h3-4,7,9,11-12,14-15,19H,5-6,8,10,13,16H2,1-2H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJWPNDMDCLXCOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CCC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022983 | |

| Record name | Encainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Encainide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015359 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.01e-03 g/L | |

| Record name | Encainide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015359 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Encainide is a sodium channel blocker, binding to voltage gated sodium channels. It stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses. Ventricular excitability is depressed and the stimulation threshold of the ventricle is increased during diastole. | |

| Record name | Encainide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01228 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

66778-36-7 | |

| Record name | Encainide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66778-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Encainide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066778367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Encainide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01228 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Encainide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENCAINIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SY3J0147NB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Encainide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015359 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.